4-(1-Adamantyl)phenol

Catalog No.
S601826
CAS No.
29799-07-3
M.F
C16H20O
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Adamantyl)phenol

CAS Number

29799-07-3

Product Name

4-(1-Adamantyl)phenol

IUPAC Name

4-(1-adamantyl)phenol

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2

InChI Key

KZMYFIUFUAOZHP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O

Synonyms

p-1-Adamantyl-phenol; 1-(4-Hydroxyphenyl)adamantane; 1-(p-Hydroxyphenyl)adamantane; 4-(Hydroxyphenyl)adamantane; NSC 111653; p-1-Adamantylphenol; 4-​Tricyclo[3.3.1.13,​7]​dec-​1-​yl-phenol

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O

4-(1-Adamantyl)phenol is an organic compound with the molecular formula C16H20O. It features a phenolic structure substituted at the para position with a 1-adamantyl group, which is derived from adamantane, a polycyclic hydrocarbon. This compound exhibits unique properties due to the bulky adamantyl group, influencing its chemical behavior and biological activity.

Antiviral Properties:

APHIN has been investigated for its potential antiviral properties against various viruses, including:

  • Influenza virus: Studies suggest that APHIN may inhibit the replication of influenza A and B viruses in cell cultures. )
  • Hepatitis C virus (HCV): Research suggests that APHIN may have activity against HCV in cell cultures and may improve the effectiveness of other antiviral drugs. )

Other Potential Applications:

In addition to its antiviral properties, APHIN is being investigated for its potential applications in other areas, including:

  • Cancer research: Studies are exploring the potential of APHIN to inhibit the growth and spread of cancer cells.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential effects of APHIN on neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Typical of phenolic compounds:

  • Friedel-Crafts Alkylation: The compound can be synthesized through Friedel-Crafts alkylation, where phenol reacts with 1-bromoadamantane in the presence of a Lewis acid catalyst, such as aluminum chloride .
  • Thermal Stability Studies: Research indicates that 4-(1-adamantyl)phenol possesses significant thermal stability, undergoing thermolysis at high temperatures (703–753 K), which affects its decomposition products .
  • Esterification and Etherification: Like other phenolic compounds, it can participate in esterification reactions to form esters or etherification to yield ether derivatives.

4-(1-Adamantyl)phenol has been studied for its potential biological activities:

  • Antimicrobial Properties: Some studies suggest that compounds with adamantyl substitutions exhibit antimicrobial activity, although specific data on 4-(1-adamantyl)phenol is limited.
  • Antioxidant Activity: The phenolic hydroxyl group may contribute to antioxidant properties, making it a candidate for further biological evaluations .

The synthesis of 4-(1-adamantyl)phenol can be achieved through several methods:

  • Friedel-Crafts Reaction: The primary method involves the reaction of phenol with 1-bromoadamantane using a Lewis acid catalyst:
    • Reagents: Phenol, 1-bromoadamantane
    • Catalyst: Aluminum chloride
    • Reaction Conditions: Typically performed under reflux conditions.
  • Alternative Synthetic Routes: Other methods include variations of the Friedel-Crafts process or utilizing different haloadamantanes .

4-(1-Adamantyl)phenol finds applications in various fields:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of polymers and copolymers due to its unique structural properties .
  • Material Science: The compound's thermal stability makes it suitable for high-performance materials.
  • Pharmaceuticals: Its potential biological activities may open avenues for drug development, particularly in antimicrobial and antioxidant formulations.

Interaction studies involving 4-(1-adamantyl)phenol focus on its reactivity with other chemical species:

  • Ion-Exchange Resins: Research indicates that adamantylation of phenolic derivatives can be catalyzed by ion-exchange resins, enhancing substitution efficiency .
  • Polymer Interactions: Studies have explored how this compound interacts within polymer matrices, affecting mechanical properties and thermal stability.

Several compounds share structural similarities with 4-(1-adamantyl)phenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-AdamantanolHydroxyl group on adamantaneAlcohol functional group; different reactivity profile.
4-MethylphenolMethyl group at para positionSmaller substituent; differing steric effects.
2,6-Di-tert-butylphenolTwo bulky tert-butyl groups at ortho positionsEnhanced antioxidant properties; sterically hindered.

Uniqueness of 4-(1-Adamantyl)phenol:
The presence of the bulky adamantyl group in the para position distinguishes 4-(1-adamantyl)phenol from other phenolic compounds by providing enhanced thermal stability and potential biological activity not observed in simpler derivatives.

The exploration of adamantane derivatives began in the early 20th century, but 4-(1-adamantyl)phenol gained prominence in the 1990s with the development of synthetic retinoids. Its rigid adamantyl group enhances binding affinity to nuclear receptors, as demonstrated in studies targeting RARγ for dermatological applications. The compound’s stability under acidic conditions, attributed to the adamantane cage, facilitated its use in Friedel-Crafts alkylation reactions, a cornerstone of early synthesis methods.

Academic Significance in Organic Chemistry

4-(1-Adamantyl)phenol serves as a model substrate for studying steric and electronic effects in aromatic substitution reactions. Its bulky adamantyl group directs electrophilic attack to specific positions, enabling regioselective functionalization. Additionally, its phenolic hydroxyl group allows for further derivatization, making it a versatile building block in polymer chemistry.

Position within the Field of Adamantyl Derivatives

Among adamantane-based compounds, 4-(1-adamantyl)phenol occupies a niche due to its dual functionality:

  • Bioactivity: Selective RARγ agonism (Ki = 53–77 nM) and estrogen receptor modulation.
  • Material Science: Enhances thermal stability in polymers.Comparatively, simpler adamantyl derivatives like amantadine lack the phenolic moiety necessary for hydrogen bonding, limiting their application scope.

XLogP3

5.2

UNII

T35W8S7C9P

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29799-07-3

Wikipedia

4-(1-Adamantyl)phenol

Dates

Modify: 2023-08-15

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